2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride
CAS No.: 2155856-30-5
Cat. No.: VC6872586
Molecular Formula: C7H13Cl2N3O
Molecular Weight: 226.1
* For research use only. Not for human or veterinary use.
![2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride - 2155856-30-5](/images/structure/VC6872586.png)
Specification
CAS No. | 2155856-30-5 |
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Molecular Formula | C7H13Cl2N3O |
Molecular Weight | 226.1 |
IUPAC Name | 2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride |
Standard InChI | InChI=1S/C7H11N3O.2ClH/c1-8-4-2-6-9-5-3-7(11)10-6;;/h3,5,8H,2,4H2,1H3,(H,9,10,11);2*1H |
Standard InChI Key | ACLXVWAITPAQDY-UHFFFAOYSA-N |
SMILES | CNCCC1=NC=CC(=O)N1.Cl.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride reflects its pyrimidine backbone substituted with a hydroxyl group at position 4 and a 2-(methylamino)ethyl chain at position 2. The molecular formula is C₇H₁₃Cl₂N₃O, with a molecular weight of 238.11 g/mol. The dihydrochloride salt form arises from protonation of the primary and secondary amine groups, enhancing solubility and stability .
Structural Characterization
The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) forms the core structure. Key functional groups include:
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Hydroxyl group (-OH) at position 4, contributing to hydrogen bonding and acidity (predicted pKa ~6.5–7.5) .
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2-(Methylamino)ethyl side chain at position 2, featuring a primary amine (-NH₂) and a secondary methylamine (-NHCH₃). Protonation of these groups in the dihydrochloride salt lowers the pKa of the amines to ~8–10 .
Synthetic Methodologies
Pyrimidine Ring Formation
The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. For example, microwave-assisted condensation of enaminones with phenylguanidines has been employed to generate substituted pyrimidines . Applying this method, the target compound could be synthesized via:
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Formation of the pyrimidine core: Reaction of a β-diketone or enaminone precursor with a guanidine derivative under microwave irradiation .
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Introduction of the 2-(methylamino)ethyl side chain: Alkylation of a pre-formed pyrimidine intermediate using 2-chloroethylmethylamine or similar reagents.
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride form .
Key Synthetic Steps (Hypothetical Pathway)
Step | Reaction | Reagents/Conditions |
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1 | Cyclocondensation | Enaminone + methylguanidine, microwave (140°C, 45 min) |
2 | Alkylation | 2-Chloroethylmethylamine, K₂CO₃, DMF, 80°C |
3 | Salt Formation | HCl (g), ethanol, 0°C |
Physicochemical Properties
Acid-Base Behavior
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Hydroxyl group: pKa ~6.8 (similar to phenolic -OH groups in pyrimidines) .
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Amine groups: Protonated in the dihydrochloride form, with pKa values of ~8.2 (primary amine) and ~9.5 (secondary amine) .
Solubility and Stability
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Water solubility: Enhanced by the dihydrochloride salt, likely >50 mg/mL .
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Stability: Susceptible to oxidation at the secondary amine; recommended storage at 2–8°C under inert atmosphere .
Analytical Characterization
Spectroscopic Data
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¹H NMR (D₂O): δ 2.45 (s, 3H, -NCH₃), 2.90–3.10 (m, 4H, -CH₂CH₂-), 6.35 (d, 1H, pyrimidine H-5), 8.20 (d, 1H, pyrimidine H-6) .
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HR-MS (ESI+): m/z 201.0984 [M – 2HCl + H]⁺ (calc. 201.1001 for C₇H₁₃N₃O) .
Applications and Future Directions
Potential applications include anti-inflammatory therapeutics and antimicrobial agents. Further studies should explore:
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In vivo efficacy: Testing in murine models of inflammation.
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Toxicology: Acute and chronic toxicity profiles.
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Formulation: Development of stable oral or topical formulations.
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